N-propyloctan-1-amine;hydrochloride

Description

Chemical Name: n-Propylamine hydrochloride (synonyms: propane-1-amine hydrochloride, 1-aminopropane hydrochloride) . Molecular Formula: C₃H₉N·HCl. Molecular Weight: 95.5 g/mol (calculated from formula). Purity: ≥98.5% (dry basis) . Physicochemical Properties:

Applications: Primarily used as a reagent in organic synthesis, pharmaceutical intermediates, and analytical chemistry.

Properties

CAS No. |

88552-74-3 |

|---|---|

Molecular Formula |

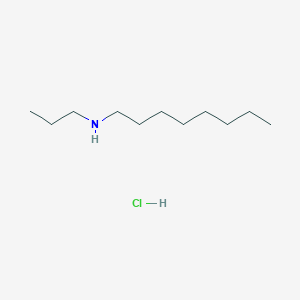

C11H26ClN |

Molecular Weight |

207.78 g/mol |

IUPAC Name |

N-propyloctan-1-amine;hydrochloride |

InChI |

InChI=1S/C11H25N.ClH/c1-3-5-6-7-8-9-11-12-10-4-2;/h12H,3-11H2,1-2H3;1H |

InChI Key |

UESNFKXHZYDEDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNCCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyloctan-1-amine;hydrochloride typically involves the alkylation of octan-1-amine with a propyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Octan-1-amine+Propyl halide→N-propyloctan-1-amine+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of stannous chloride as an antioxidant during the crystallization process can improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amides.

Reduction: Reduction of amines can lead to the formation of primary amines or hydrocarbons.

Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Alkyl halides and acid chlorides are typical reagents for substitution reactions involving amines

Major Products Formed

Oxidation: Nitroso compounds, nitriles, amides.

Reduction: Primary amines, hydrocarbons.

Substitution: Alkylated amines, amides

Scientific Research Applications

N-propyloctan-1-amine;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological processes and as a precursor for the synthesis of bioactive molecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.

Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-propyloctan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, donating its lone pair of electrons to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Solubility and Stability

Functional Differences

Substituent Effects :

- Chloro groups (e.g., in 3-chloro derivatives) increase polarity and reactivity, enabling participation in nucleophilic substitutions .

- Aromatic rings (e.g., N-methyl-1-phenylpropan-1-amine) enhance UV activity, making them suitable for HPLC analysis .

Application Divergence: n-Propylamine hydrochloride is a simple aliphatic amine used in bulk synthesis. Nortriptyline hydrochloride (a tricyclic antidepressant) has clinical applications due to its dibenzocycloheptene backbone . N-Methyl-1-phenylpropan-1-amine hydrochloride serves as a forensic reference standard, reflecting its niche analytical role .

Isomerism :

- Positional isomers (e.g., 2-chloro vs. 3-chloro derivatives) exhibit distinct reactivity. For example, 3-chloro derivatives are more sterically accessible for SN2 reactions .

Limitations in Data Availability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.